Fluorocyclobutane
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Overview
Description
Fluorocyclobutane is an organic compound with the molecular formula C₄H₇F. It is a fluorinated derivative of cyclobutane, where one hydrogen atom in the cyclobutane ring is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorocyclobutane can be synthesized through several methods. One common approach involves the fluorination of cyclobutane derivatives. For instance, the reaction of diethylaminosulfur trifluoride with tertiary cyclobutanols can yield this compound . Another method involves the preparation of 3-fluorocyclobutane carboxylic acid derivatives, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of automated radiosynthesis apparatus, especially when preparing radiolabeled derivatives like 18F-fluciclovine. This method offers advantages in terms of efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Fluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the fluorine atom is replaced by other functional groups.
Cyclodimerization: Fluorinated olefins, including this compound, can undergo thermal [2π + 2π] cyclodimerization to form stable covalent linkages.
Common Reagents and Conditions:
Diethylaminosulfur Trifluoride: Used for the fluorination of cyclobutanols to produce this compound.
Thermal Conditions: Cyclodimerization reactions typically occur under mild thermal conditions.
Major Products:
Scientific Research Applications
Fluorocyclobutane and its derivatives have several scientific research applications:
Medicinal Chemistry: Radiolabeled derivatives like 18F-fluciclovine are used in positron emission tomography (PET) imaging for the detection of prostate cancer.
Materials Science: this compound is used in the synthesis of high-performance polymers with enhanced thermal and oxidative stability.
Biological Research: this compound derivatives are used as fluorescent probes for studying physiological and pathological processes at the cellular level.
Mechanism of Action
The mechanism of action of fluorocyclobutane derivatives, such as 18F-fluciclovine, involves their uptake by amino acid transporters like LAT1 and ASCT2. These transporters are upregulated in many cancer cells, including prostate cancer cells. Once inside the cells, these compounds are not metabolized or incorporated into newly synthesized proteins, allowing for effective imaging of tumors .
Comparison with Similar Compounds
Cyclobutane: The parent compound of fluorocyclobutane, consisting of a four-membered carbon ring without any fluorine substitution.
Fluorinated Olefins: Compounds like tetrafluoroethylene that can undergo similar cyclodimerization reactions.
Uniqueness: this compound is unique due to its fluorine substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise imaging agents .
Properties
CAS No. |
666-16-0 |
---|---|
Molecular Formula |
C4H7F |
Molecular Weight |
74.10 g/mol |
IUPAC Name |
fluorocyclobutane |
InChI |
InChI=1S/C4H7F/c5-4-2-1-3-4/h4H,1-3H2 |
InChI Key |
SKRPCQXQBBHPKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)F |
Origin of Product |
United States |
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